![molecular formula C8H8ClN3 B2452694 6-chloro-2,3-dimethyl-2H-pyrazolo[3,4-b]pyridine CAS No. 2067257-98-9](/img/structure/B2452694.png)
6-chloro-2,3-dimethyl-2H-pyrazolo[3,4-b]pyridine
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Overview
Description
Synthesis Analysis
There are various methods to synthesize pyrazolo[3,4-b]pyridine derivatives . One method involves the use of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst .Scientific Research Applications
Chemistry and Synthesis
6-chloro-2,3-dimethyl-2H-pyrazolo[3,4-b]pyridine and its derivatives are subjects of significant interest in the field of synthetic chemistry. They have been explored for their diverse synthetic methods, reactions, and biological activities. One study provides an inclusive survey on the chemistry of 4,6‐dimethyl-3-amino-3H-pyrazolo[3,4-b]pyridine, discussing advances in synthesis and reactions over a 30-year period (El‐Bana, Zoorob, Ibrahim, & Hamama, 2020).
Corrosion Inhibition
Derivatives of pyrazolo[3,4-b]pyridine have been investigated as potential corrosion inhibitors. For instance, the effectiveness of synthesized pyrazolopyridine derivatives in preventing corrosion of mild steel in acidic environments was studied using various experimental techniques (Dandia, Gupta, Singh, & Quraishi, 2013).
Biomedical Applications
The review of more than 300,000 1H-pyrazolo[3,4-b]pyridines highlights their significant presence in biomedical research, with various biomedical applications explored (Donaire-Arias et al., 2022).
Antibacterial Properties
Research into new polyheterocyclic ring systems derived from 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine has been conducted, with the synthesized heterocycles displaying notable in vitro antibacterial properties (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Cancer Research
In the realm of cancer research, a series of pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their anti-cancer activity against various human cancer cell lines. Certain derivatives showed significant cytotoxicity, comparable to standard drugs (Aggarwal et al., 2021).
Metal Complex Synthesis
The chelating behavior of 3-amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine ligand towards various metal ions was examined. The study focused on spectral, thermal measurements, molecular modeling, and biological studies of synthesized metal complexes (Masoud, Abouel‐Enein, Ali, & Elhamed, 2020).
Mechanism of Action
Target of Action
This compound is a relatively new chemical entity and its specific molecular targets are still under investigation .
Mode of Action
It’s known that many pyrazolo[3,4-b]pyridine derivatives have shown significant inhibitory activity in various biological assays . The compound likely interacts with its targets, leading to changes in their function.
Biochemical Pathways
Given the structural similarity to other pyrazolo[3,4-b]pyridine derivatives, it’s plausible that it may influence several cellular processes .
Result of Action
Related compounds have shown significant inhibitory activity, suggesting that this compound may also have potent biological effects .
properties
IUPAC Name |
6-chloro-2,3-dimethylpyrazolo[3,4-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-5-6-3-4-7(9)10-8(6)11-12(5)2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QACCPQUIJPPABB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=NC2=NN1C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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